Chlorhydrate de 3-fluoro-3-méthylazétidine

Vue d'ensemble

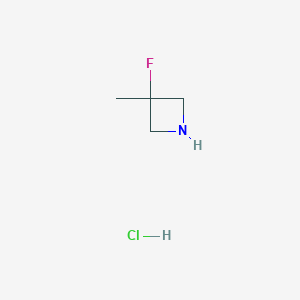

Description

3-Fluoro-3-methylazetidine hydrochloride is a chemical compound with the molecular formula C₄H₉ClFN It is a fluorinated azetidine derivative, characterized by the presence of a fluorine atom and a methyl group attached to the azetidine ring

Applications De Recherche Scientifique

3-Fluoro-3-methylazetidine hydrochloride has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-methylazetidine hydrochloride typically involves the reaction of 3-fluoro-3-methylazetidine with hydrochloric acid. One common method includes the following steps:

Preparation of 3-Fluoro-3-methylazetidine: This can be achieved by reacting 3-methylazetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Formation of Hydrochloride Salt: The resulting 3-fluoro-3-methylazetidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of 3-Fluoro-3-methylazetidine hydrochloride may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-3-methylazetidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Addition Reactions: The azetidine ring can participate in addition reactions with various electrophiles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azetidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Mécanisme D'action

The mechanism of action of 3-Fluoro-3-methylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the azetidine ring contribute to its reactivity and ability to form stable complexes with various biomolecules. This can lead to modulation of biological pathways and potential therapeutic effects.

Comparaison Avec Des Composés Similaires

3-Methylazetidine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

3-Fluoroazetidine: Similar structure but without the methyl group, leading to variations in its chemical behavior.

3-Fluoro-3-ethylazetidine: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness: 3-Fluoro-3-methylazetidine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the azetidine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Activité Biologique

3-Fluoro-3-methylazetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a fluorinated azetidine ring, which enhances its reactivity and interaction with biological targets. The presence of the fluorine atom is known to improve metabolic stability and bioavailability, making it a promising candidate for pharmaceutical applications.

The biological activity of 3-Fluoro-3-methylazetidine hydrochloride is primarily attributed to its ability to interact with various biomolecules. The azetidine ring structure provides rigidity, influencing binding affinity and selectivity towards specific molecular targets. The fluorine substituent enhances the compound's capacity to form stable complexes with enzymes and receptors, potentially leading to inhibition or modulation of biological pathways.

Biological Activities

Research indicates that compounds containing azetidine rings may exhibit a range of biological activities, including:

Case Studies

- In Vivo Studies : A study involving structurally similar compounds demonstrated robust cleavage of PARP and caspase-3 in tumor tissues, indicating strong apoptosis induction. This suggests that 3-Fluoro-3-methylazetidine hydrochloride may have similar effects on cancer cells .

- Tyrosinase Inhibition : Research on related compounds has highlighted their potential as tyrosinase inhibitors, which could be relevant for therapeutic applications in skin disorders. The inhibitory activity against tyrosinase is crucial for developing agents that can modulate melanin production .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-fluoro-3-methylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c1-4(5)2-6-3-4;/h6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVDMAPGKXMHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-42-7 | |

| Record name | 3-fluoro-3-methylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.